molecular formula C20H23N3O B14998792 N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}butanamide

N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}butanamide

Cat. No.: B14998792
M. Wt: 321.4 g/mol
InChI Key: VYXVEEJZDXCPJS-UHFFFAOYSA-N
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Description

N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the butanamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and altering gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole cores but different functional groups.

    Butanamide derivatives: Compounds with similar butanamide groups but different aromatic rings.

Uniqueness

N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide is unique due to its specific combination of a benzodiazole ring and a butanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]butanamide

InChI

InChI=1S/C20H23N3O/c1-3-8-20(24)21-13-19-22-17-11-6-7-12-18(17)23(19)14-16-10-5-4-9-15(16)2/h4-7,9-12H,3,8,13-14H2,1-2H3,(H,21,24)

InChI Key

VYXVEEJZDXCPJS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3C

Origin of Product

United States

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